N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide, also known as CMDBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of specific cellular pathways involved in cell growth, proliferation, and inflammation. N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. Inflammation is a complex physiological response involving various signaling pathways and cytokines, and N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has also been found to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for specific cellular pathways. However, its low solubility in water and limited stability in biological systems can pose challenges for its use in experiments.
Future Directions
There are several future directions for the research on N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide, including the development of more efficient synthesis methods, the identification of its specific molecular targets, and the exploration of its potential applications in other areas, such as neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide and its potential therapeutic applications.
In conclusion, N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer research, inflammation, and microbial infections. Its mechanism of action involves the inhibition of specific cellular pathways involved in cell growth, proliferation, and inflammation. While N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has several advantages for lab experiments, its low solubility in water and limited stability in biological systems can pose challenges for its use in experiments. Further studies are needed to fully understand the potential of N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide in various areas of scientific research.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been extensively studied for its potential applications in various areas, including cancer research, inflammation, and microbial infections. In cancer research, N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common physiological response to tissue damage or infection, and N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has also been found to have antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NOS/c1-10-7-11(17)5-6-15(10)20-16(21)9-22-8-12-13(18)3-2-4-14(12)19/h2-7H,8-9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDXQLTWYQLTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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